molecular formula C20H17Cl2N3O4 B11985290 N'-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide

N'-[(2,4-dichlorophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B11985290
M. Wt: 434.3 g/mol
InChI Key: ZVQAAKQKJLAGIB-UHFFFAOYSA-N
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Description

N’-(2,4-dichlorobenzoyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a dichlorobenzoyl group, a hydroxy group, and a quinoline ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dichlorobenzoyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzoyl chloride from 2,4-dichlorobenzotrichloride and carboxylic acid under catalytic conditions . This intermediate is then reacted with a suitable hydrazide to form the carbohydrazide derivative. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and temperatures around 60°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dichlorobenzoyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone under strong oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of quinoline ketones.

    Reduction: Formation of quinoline alcohols.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

N’-(2,4-dichlorobenzoyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-(2,4-dichlorobenzoyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on glycogen phosphorylase, affecting glucose metabolism . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,4-dichlorobenzoyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide stands out due to its unique combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C20H17Cl2N3O4

Molecular Weight

434.3 g/mol

IUPAC Name

N'-(2,4-dichlorobenzoyl)-4-hydroxy-2-oxo-1-propylquinoline-3-carbohydrazide

InChI

InChI=1S/C20H17Cl2N3O4/c1-2-9-25-15-6-4-3-5-13(15)17(26)16(20(25)29)19(28)24-23-18(27)12-8-7-11(21)10-14(12)22/h3-8,10,26H,2,9H2,1H3,(H,23,27)(H,24,28)

InChI Key

ZVQAAKQKJLAGIB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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